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Compound of Interest

3-(2-Methyl-1h-indol-3-yl)-3-
Compound Name:
oxopropanenitrile

Cat. No.: B1348860

For Researchers, Scientists, and Drug Development Professionals

The 2-methylindole scaffold is a privileged heterocyclic motif that forms the core of a multitude
of biologically active compounds. Its derivatives have garnered significant attention in medicinal
chemistry due to their broad spectrum of pharmacological properties. This technical guide
provides an in-depth overview of the diverse biological activities of 2-methylindole derivatives,
presenting quantitative data, detailed experimental protocols, and visualizations of key
signaling pathways to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The biological activities of various 2-methylindole derivatives are summarized below. The data
is presented to allow for easy comparison of the potency of different derivatives across several
therapeutic areas.

Anticancer Activity

2-Methylindole derivatives have demonstrated significant cytotoxic effects against a range of
cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the
potency of a substance in inhibiting a specific biological or biochemical function, are presented
in Table 1.

Table 1: Anticancer Activity of 2-Methylindole Derivatives (IC50 values in uM)
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Compound/Derivati

Cell Line IC50 (uM) Reference
ve
) Murine Melanoma
2-Phenylindole 23.81-60.11 [1]
(B16F10)
. Human Lung Cancer N
2-Phenylindole Not specified [1]
(A549)
] Human Breast Cancer
2-Phenylindole 16.18 - 92.73 [1]
(MDA-MB-231)
Furo[3,2-b]indole -
Renal Cancer (A498) Not specified

derivative (10a)

Indole-vinyl sulfone

derivative (9)

Various cancer cell

lines

Potent activity

[2]

Benzimidazole-indole

Various cancer cell

o . 0.05 [2]
derivative (8) lines
2,6-di-substituted Ovarian Cancer -
) o Not specified [3]
indole derivative (16e) (SKOV3)
Sclareolide-indole
_ K562 52+0.6 [4]
conjugate (8k)
Sclareolide-indole
_ MV4-11 0.8+0.6 [4]
conjugate (8k)
2,5-bisindolyl-1,3,4- Breast Cancer (MCF-
_ 1.8+0.9 [5]
oxadiazole (27) 7
2,5-bisindolyl-1,3,4- Breast Cancer (MCF-
. 2.6 £0.89 [5]
oxadiazole (29) 7
2,5-bisindolyl-1,3,4-
] Lung Cancer (A549) 3.3+£0.85 [5]
oxadiazole (29)
Thiazolyl-indole-2- Breast Cancer (MCF-
_ . 6.10+0.4 [6]
carboxamide (6i) 7)
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Thiazolyl-indole-2- Breast Cancer (MCF-

_ 6.49+0.3 [6]
carboxamide (6v) 7

Antimicrobial Activity

The antimicrobial potential of 2-methylindole derivatives has been evaluated against a variety
of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which
represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a
microorganism, are detailed in Table 2.

Table 2: Antimicrobial Activity of 2-Methylindole Derivatives (MIC values in pg/mL)
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Compound/Derivati

Microorganism MIC (pg/mL) Reference
ve
Indole-triazole Various
o _ _ 3.125-50 [7]
derivative (3d) microorganisms
Indole-thiadiazole (2c)  Bacillus subtilis 3.125 [8]
Indole-triazole (3c) Bacillus subtilis 3.125 [8]
2-(1H-Indol-3-yl)-1H-
o Staphylococcus
benzo[d]imidazole <1 [9]
aureus
(3ao0, 3aq)
2-(1H-Indol-3-yl)-1H-
o Staphylococcus
benzo[d]imidazole 39-78 [9]
aureus
(3aa, 3ad)
2-(1H-Indol-3-yl)-1-
methyl-1H- Mycobacterium
- . 3.9 [9]
benzo[d]imidazole smegmatis
(3a9)
(2)-methyl 3-((4-oxo-
2-thioxothiazolidin-5-
ylidene)methyl)-1H- Various bacteria 0.004 - 0.03 [10]
indole-2-carboxylate
derivative (8)
(2)-methyl 3-((4-oxo-
2-thioxothiazolidin-5-
ylidene)methyl)-1H- Various fungi 0.004 - 0.06 [11]
indole-2-carboxylate
derivative (15)
5-chloro 2-methyl )
) Serratia marcescens 75 [12]
indole
Anti-inflammatory Activity
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Several 2-methylindole derivatives have been investigated for their ability to modulate

inflammatory pathways. The IC50 values for the inhibition of key inflammatory mediators are

presented in Table 3.

Table 3: Anti-inflammatory Activity of 2-Methylindole Derivatives (IC50 values in uM)

Compound/Derivati
ve

Target/Assay

IC50 (uM)

Reference

2-(4-
(methylsulfonyl)phenyl
) indole (4b)

COX-2 Inhibition

0.11

[10]

2-(4-
(methylsulfonyl)phenyl
) indole (4d)

COX-2 Inhibition

0.17

[10]

2-(4-
(methylsulfonyl)phenyl
) indole (4f)

COX-2 Inhibition

0.15

[10]

Indole-2-formamide
benzimidazole[2,1-
b]thiazole (13b)

NO Production

10.992

[13]

Indole-2-formamide
benzimidazole[2,1-
b]thiazole (13b)

IL-6 Production

2.294

[13]

Indole-2-formamide
benzimidazole[2,1-
bjthiazole (13b)

TNF-a Production

12.901

[13]

Ursolic acid-indole
derivative (UA-1)

NO Inhibition

2204

[14]

Antiviral Activity

The antiviral properties of 2-methylindole derivatives have been explored against various

viruses. Table 4 summarizes the IC50 and EC50 (half-maximal effective concentration) values.
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Table 4: Antiviral Activity of 2-Methylindole Derivatives

Compound/Derivati

Virus IC50/EC50 (pM) Reference
ve
Indole-2-carboxylate ] ]

Coxsackie B3 virus 7.18 (IC50) [1]
(8f)
Indole-2-carboxylate

Influenza A 7.53 (IC50) [1]
(149
Indole Chloropyridinyl

SARS-CoV-2 3CLpro 0.25 (IC50) [15]
Ester (1)
Indole Chloropyridinyl SARS-CoV-2 (VeroE6

2.8 (EC50) [15]

Ester (1) cells)
Indole-based ZVpro ] i

Zika Virus Protease 0.39 (IC50) [11]

inhibitor (29)

Antidiabetic Activity

2-Methylindole derivatives have been identified as potential agents for managing diabetes
through the inhibition of carbohydrate-metabolizing enzymes. The IC50 values for a-
glucosidase and a-amylase inhibition are shown in Table 5.

Table 5: Antidiabetic Activity of 2-Methylindole Derivatives (IC50 values in uM)

© 2025 BenchChem. All rights reserved. 6/20 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8585718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Compound/Derivati

Enzyme IC50 (uM) Reference
ve
2,3-dichlorolndolinone )

a-glucosidase 35.266 [16]
(C1)
2,6-dichlorolndolinone ]

a-glucosidase 38.379 [16]
(C2)
2,3-dichlorolndolinone

a-amylase 42.449 [16]
(C1)
2,6-dichlorolndolinone

a-amylase 46.708 [16]
(C2)
Thiazolidinone-based
) a-amylase 1.80+£0.70 [17]
indole (4)
Thiazolidinone-based
i a-amylase 1.50 £ 0.05 [17]
indole (5)
Thiazolidinone-based ]
) a-glucosidase 2.70+£0.70 [17]
indole (4)
Thiazolidinone-based )

a-glucosidase 2.40+0.10 [17]

indole (5)

Neuroprotective Activity

The potential of 2-methylindole derivatives to protect neuronal cells has been investigated,

particularly in the context of neurodegenerative diseases. Table 6 presents data on their

acetylcholinesterase (AChE) inhibitory and other neuroprotective effects.

Table 6: Neuroprotective Activity of 2-Methylindole Derivatives
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Compound/Derivati

Target/Assay IC50/EC50 Reference
ve
Methyl indole- )
) Acetylcholinesterase 29.46 + 0.31 uM
isoxazole [2]
] (AChE) (IC50)
carbohydrazide (5d)
2-(2-(4-
Benzylpiperazin-1- Acetylcholinesterase 0.91 £0.045 pM ]
yl)ethyl)isoindoline- (AChE) (IC50)
1,3-dione (4a)
2-(2-(4-(2-Oxo0-2-
phenylethyl)piperazin-  Acetylcholinesterase 16.42 + 1.07 uM (1]
1-yhethyl)isoindoline- (AChE) (IC50)
1,3-dione (4b)
Hypoxia/low glucose-
induced
SMelEC2 o 0.03-10.0x10"¢ mol It [19]
neurotransmission
impairment
Phenoxyindole )
AB42 aggregation 3.18 uM (IC50) [20]

derivative (5)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure

reproducibility and facilitate the design of new studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

¢ 2-Methylindole derivative stock solution (in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in PBS)

Cell culture medium

96-well plates

Cancer cell line of interest

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow
them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the 2-methylindole
derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4
hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve
the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570
nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
The IC50 value is determined by plotting the percentage of viability against the logarithm of
the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone

of inhibition of microbial growth.
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Materials:

2-Methylindole derivative stock solution

Nutrient agar plates

Bacterial or fungal culture

Sterile cork borer

Incubator

Procedure:

 Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the
surface of a nutrient agar plate.

o Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar
plate using a sterile cork borer.

o Compound Application: A defined volume of the 2-methylindole derivative solution at different
concentrations is added to each well. A control with the solvent alone is also included.

 Incubation: The plates are incubated under appropriate conditions for the test microorganism
(e.g., 37°C for 24 hours for bacteria).

o Zone of Inhibition Measurement: The diameter of the clear zone around each well, where
microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional
to the antimicrobial activity of the compound.

e MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth
microdilution method is typically employed where the lowest concentration of the compound
that prevents visible growth is identified.

Carrageenan-Induced Paw Edema for Anti-inflammatory
Activity
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This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of
compounds.

Materials:

2-Methylindole derivative

Carrageenan solution (1% in saline)

Experimental animals (e.g., rats or mice)

Plethysmometer or calipers
Procedure:

e Animal Dosing: The test animals are administered the 2-methylindole derivative or a vehicle
control at a specific dose, typically via oral or intraperitoneal injection.

 Induction of Inflammation: After a set period (e.g., 30-60 minutes), a subsplantar injection of
carrageenan solution is administered into the hind paw of each animal to induce localized
inflammation and edema.

o Paw Volume Measurement: The paw volume is measured at various time points after
carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

» Data Analysis: The percentage of inhibition of edema is calculated by comparing the
increase in paw volume in the treated group to that of the control group.

o-Glucosidase Inhibition Assay for Antidiabetic Activity

This in vitro assay measures the ability of a compound to inhibit the a-glucosidase enzyme,
which is involved in carbohydrate digestion.

Materials:
o 2-Methylindole derivative solution

e 0-Glucosidase enzyme solution
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p-Nitrophenyl-a-D-glucopyranoside (pNPG) substrate

Phosphate buffer (pH 6.8)

Sodium carbonate solution

96-well plate

Microplate reader

Procedure:

Reaction Mixture Preparation: In a 96-well plate, a mixture of the 2-methylindole derivative at
various concentrations and the a-glucosidase enzyme solution in phosphate buffer is pre-
incubated.

Substrate Addition: The reaction is initiated by adding the pNPG substrate to the mixture.

Incubation: The plate is incubated at 37°C for a specific duration (e.g., 20-30 minutes).
During this time, a-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored
product.

Reaction Termination: The reaction is stopped by adding sodium carbonate solution.

Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at
405 nm.

Data Analysis: The percentage of a-glucosidase inhibition is calculated, and the IC50 value
is determined.

Acetylcholinesterase (AChE) Inhibition Assay for
Neuroprotective Activity

This assay determines the ability of a compound to inhibit the acetylcholinesterase enzyme, a

key target in the management of Alzheimer's disease.

Materials:
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e 2-Methylindole derivative solution

e Acetylcholinesterase (AChE) enzyme

o Acetylthiocholine iodide (ATCI) substrate

o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

e Phosphate buffer (pH 8.0)

e 96-well plate

Microplate reader

Procedure:

Reaction Setup: In a 96-well plate, the AChE enzyme, DTNB, and the 2-methylindole
derivative at various concentrations are mixed in phosphate buffer.

e Reaction Initiation: The reaction is started by the addition of the ATCI substrate.

o Absorbance Monitoring: The hydrolysis of acetylthiocholine by AChE produces thiocholine,
which reacts with DTNB to form a yellow-colored product. The rate of this reaction is
monitored by measuring the increase in absorbance at 412 nm over time.

» Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction
rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-methylindole derivatives are often mediated through their interaction
with specific cellular signaling pathways. Understanding these mechanisms is crucial for
rational drug design and development.

Anticancer Signaling Pathways

Many 2-methylindole derivatives exert their anticancer effects by modulating key signaling
pathways involved in cell proliferation, survival, and angiogenesis.
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VEGFR-2 Signaling Pathway: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for
tumor growth and metastasis. Some indole derivatives have been shown to inhibit VEGFR-2,
thereby blocking downstream signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

2. Synthesis, biological evaluation and molecular modeling studies of methyl indole-
isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC
[pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]
4. researchgate.net [researchgate.net]
5. medic.upm.edu.my [medic.upm.edu.my]

6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent
Multitarget Anticancer Agents - PMC [pmc.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-
Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nim.nih.gov]

9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-
Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer
effects - PubMed [pubmed.ncbi.nim.nih.gov]

10. japsonline.com [japsonline.com]

11. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing
Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nim.nih.gov]

12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC
[pmc.ncbi.nlm.nih.gov]

13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide
benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nim.nih.gov]

14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of
ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model:
Insights into INOS, COX2 and NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 18 /20 Tech Support


https://www.benchchem.com/product/b1348860?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11387822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11387822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11387822/
https://www.mdpi.com/2079-6382/12/8/1265
https://www.researchgate.net/figure/Alpha-glucosidase-inhibition-IC-50-of-compound-1-and-compound-2_fig1_326825133
https://medic.upm.edu.my/upload/dokumen/2019121815231010_MJMHS_0356.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11465279/
https://www.researchgate.net/figure/MIC-values-for-compounds-6-11-13-16-and-17-against-selected-bacteria_tbl2_349502707
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227843/
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://pubmed.ncbi.nlm.nih.gov/23758724/
https://japsonline.com/admin/php/uploads/2755_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8585718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8585718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10951914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11134322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11134322/
https://pubmed.ncbi.nlm.nih.gov/39755101/
https://pubmed.ncbi.nlm.nih.gov/39755101/
https://pubmed.ncbi.nlm.nih.gov/39755101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 15. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition,
Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC
[pmc.ncbi.nlm.nih.gov]

e 16. researchgate.net [researchgate.net]

e 17. New Biologically Hybrid Pharmacophore Thiazolidinone-Based Indole Derivatives:
Synthesis, In Vitro Alpha-Amylase and Alpha-Glucosidase along with Molecular Docking
Investigations - PMC [pmc.ncbi.nim.nih.gov]

» 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-
phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-
Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

e 19. Development of the new group of indole-derived neuroprotective drugs affecting
oxidative stress - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on
Antiamyloid Beta (A3) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities -
PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Diverse Biological Activities of 2-Methylindole
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348860#biological-activity-of-2-methylindole-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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